![molecular formula C13H7ClF3N3 B1428244 2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole CAS No. 1393845-65-2](/img/structure/B1428244.png)
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole
Übersicht
Beschreibung
“2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole” is a chemical compound with the empirical formula C8H9Cl2F3N2S . It is a heterocyclic compound and is part of a collection of unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole”, has been reported in several studies . The synthesis and applications of trifluoromethylpyridine (TFMP) and its derivatives in the agrochemical and pharmaceutical industries have been reviewed . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Molecular Structure Analysis
The molecular structure of “2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole” can be represented by the SMILES stringCl.NCCSc1ncc(cc1Cl)C(F)(F)F . The InChI key for this compound is UDYJQMDCWQLTBQ-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
The compound is a solid . Its molecular weight is 293.14 . The compound’s density is predicted to be 1.429±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
- Synthesis involves vapor-phase reactions and other chemical processes to create intermediates for agrochemicals .
- More than 20 new agrochemicals containing derivatives of this compound have been introduced, showing effectiveness in pest control .
- Drug design and synthesis incorporate the compound for improved pharmacokinetic properties.
- Five pharmaceutical products containing derivatives have been approved, indicating positive therapeutic effects .
- It is applied as a treatment on crops to control diseases caused by fungi like Botrytis cinerea, Alternaria spp., and Sclerotinia sclerotiorum. Results:
- Studies have shown its effectiveness in controlling these diseases, though specific quantitative data was not provided.
- Employed in laboratory settings to investigate chemical reactions and synthesize new compounds . Results:
- The studies have led to a better understanding of chemical properties and reaction mechanisms .
Material Science
Scientific Field
- It is used in preclinical studies to evaluate its efficacy in reducing collagen deposition in fibrosis models . Results:
- The compound has shown promise in inhibiting collagen synthesis, which is crucial in the development of fibrosis .
- These derivatives are tested in vitro to determine their effectiveness in inhibiting target enzymes . Results:
- Some derivatives have displayed moderate inhibitory activity, suggesting potential therapeutic applications .
- Research involves incorporating the compound into various materials to study changes in their physical properties . Results:
- The ongoing research is expected to yield materials with novel applications, although specific outcomes are pending .
- It is used as an intermediate in the synthesis of pesticides, undergoing various chemical reactions . Results:
- Over 20 new agrochemicals containing derivatives have been introduced, enhancing crop protection .
- It is incorporated into drug molecules to lower the pKa of certain functional groups, enhancing drug-target interactions . Results:
- This approach has led to the development of drugs with improved efficacy against their targets .
- Fluopyram is applied to crops to control fungal pathogens, with residue levels monitored for safety . Results:
- The fungicide has been effective in controlling diseases, with established residue levels ensuring consumer safety .
- It effectively inhibits the growth of target insects at their larval stages, preventing crop damage .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3N3/c14-8-5-7(13(15,16)17)6-18-11(8)12-19-9-3-1-2-4-10(9)20-12/h1-6H,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUOIENCKNVPLDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-1,3-benzodiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



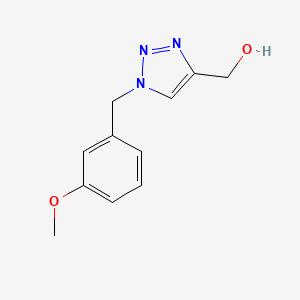

![[5-Chloro-1-(4-methylbenzenesulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid](/img/structure/B1428166.png)
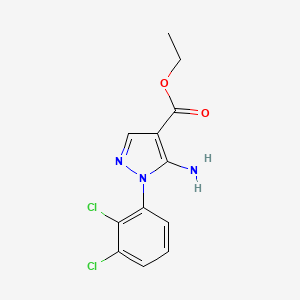
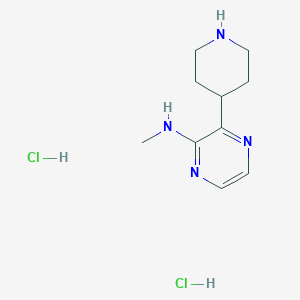
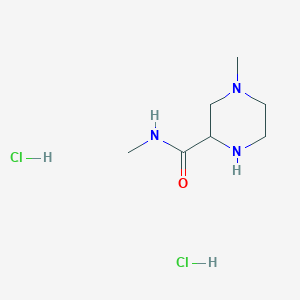
![(5-chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)methanol](/img/structure/B1428173.png)
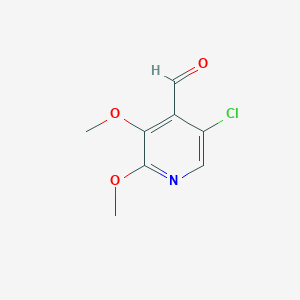
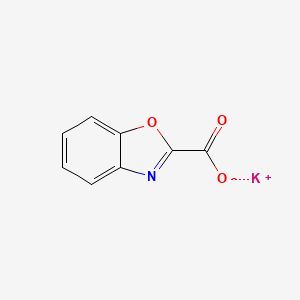
![N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride](/img/structure/B1428178.png)
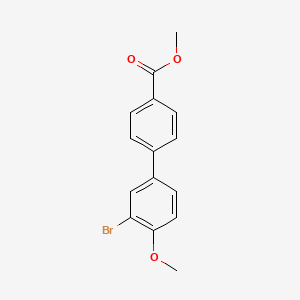
![3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1428181.png)
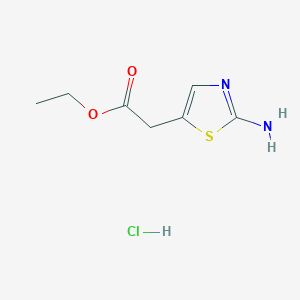
![7-Chloro-8-(dimethoxymethyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1428184.png)